Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate
Overview
Description
Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate is an organic compound with a complex structure that includes an indole core, a diazenyl group, and a phenoxyacetyl moiety
Preparation Methods
The synthesis of Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via diazotization, where an amine group is converted to a diazonium salt, followed by coupling with an appropriate nucleophile.
Attachment of the Phenoxyacetyl Moiety: The phenoxyacetyl group can be attached through an esterification reaction, where the phenoxyacetic acid is reacted with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diazenyl group, where nucleophiles such as amines or thiols replace the diazenyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties, as well as in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors that are sensitive to indole derivatives, such as tryptophan hydroxylase or serotonin receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, which are critical in the development and progression of various diseases.
Comparison with Similar Compounds
Ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(3,5-dimethylphenoxy)acetate: This compound lacks the indole core and diazenyl group, making it less versatile in terms of biological activity and chemical reactivity.
2-Acetyl-3,5-dihydroxyphenylacetic acid ethyl ester: This compound has a simpler structure and different functional groups, leading to distinct chemical properties and applications.
Indole Derivatives:
Properties
IUPAC Name |
ethyl 2-[3-[[2-(2,5-dimethylphenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-29-20(27)12-25-17-8-6-5-7-16(17)21(22(25)28)24-23-19(26)13-30-18-11-14(2)9-10-15(18)3/h5-11,28H,4,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDZWJVESVKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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